3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
Description
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₂N₃O₃, MW: 309.30 g/mol) is a pyrazole-based heterocyclic compound featuring a nitro-substituted phenyl ring at position 3, a p-tolyl group at position 1, and a formyl group at position 2. Its synthesis typically involves condensation reactions under catalytic conditions, as described in literature methods . The nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the p-tolyl group contributes to steric effects and solubility. This compound serves as a precursor for synthesizing derivatives with applications in materials science and medicinal chemistry, such as antimicrobial agents or organic electronic components .
Properties
CAS No. |
618098-92-3 |
|---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13N3O3/c1-12-2-6-15(7-3-12)19-10-14(11-21)17(18-19)13-4-8-16(9-5-13)20(22)23/h2-11H,1H3 |
InChI Key |
DCEVNQYGNZHCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions One common method involves the reaction of 4-nitrophenylhydrazine with an appropriate β-diketone to form the pyrazole ringFinally, the carbaldehyde group is introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Chemical Reactions Analysis
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is , with a molecular weight of 307.3 g/mol. The compound features a pyrazole ring substituted with a nitrophenyl group and a P-tolyl group, which contributes to its reactivity and potential biological activity .
Antioxidant and Anti-inflammatory Properties
Research has indicated that derivatives of pyrazole, including 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde, possess significant antioxidant and anti-inflammatory properties. A study utilizing molecular docking simulations demonstrated that these compounds could effectively interact with biological targets implicated in oxidative stress and inflammation . The presence of nitro groups enhances the electrophilic nature of these compounds, making them suitable candidates for further development in therapeutic applications.
Nonlinear Optical Applications
The compound's unique electronic properties suggest potential applications in nonlinear optics (NLO). Pyrazole derivatives have been shown to possess substantial NLO characteristics due to their ability to undergo electronic transitions under external stimuli. The molecular hyperpolarizability of 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde indicates it could be explored as a candidate for NLO materials, which are crucial in developing advanced photonic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde largely depends on its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The pyrazole ring itself can interact with biological targets, such as enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Structural and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde | 4-Nitrophenyl (3), p-Tolyl (1) | C₁₇H₁₂N₃O₃ | 309.30 | Nitro, Formyl |
| 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde | 4-Fluorophenyl (3), p-Tolyl (1) | C₁₇H₁₃FN₂O | 280.30 | Fluoro, Formyl |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Phenyl (1 and 3) | C₁₆H₁₂N₂O | 248.28 | Formyl |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 4-Bromophenyl (5), 4-Fluorophenyl (3) | C₁₆H₁₂BrFN₂O | 353.18 | Bromo, Fluoro, Formyl |
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity at the formyl group, facilitating nucleophilic addition reactions compared to the less electron-withdrawing fluoro group in its fluorophenyl analog .
- Crystal Packing : Compounds with nitro groups (e.g., the target) exhibit stronger dipole-dipole interactions and π-stacking due to the nitro group’s polarity, leading to higher melting points than fluorophenyl or bromophenyl analogs .
Structural Validation and Crystallographic Data
The crystal structures of related compounds (e.g., 4,5-dihydropyrazoles) were validated using SHELX and SIR97 software, confirming planarity and intermolecular interactions . For the target compound, analogous validation methods would likely reveal similar trends, with nitro groups influencing packing motifs.
Biological Activity
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde, identified by its CAS number 618098-92-3, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C17H13N3O3
- Molecular Weight : 307.3 g/mol
- Structure : The compound features a pyrazole ring substituted with a nitrophenyl group and a tolyl group, which may influence its biological interactions.
Antimicrobial Activity
The antimicrobial properties of 3-(4-nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde have been explored in various studies. A notable study demonstrated the compound's effectiveness against several bacterial strains:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anti-inflammatory Activity
Research has shown that pyrazole derivatives, including this compound, possess anti-inflammatory properties. A study reported that compounds similar to 3-(4-nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde | 61% | 76% |
| Dexamethasone | 76% | 86% |
These findings suggest that this pyrazole derivative could be a promising candidate for treating inflammatory conditions .
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been a focal point of research. Compounds structurally related to 3-(4-nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde have shown inhibitory effects on cancer cell lines through various mechanisms:
- Mechanism of Action : Inhibition of key signaling pathways involved in tumor growth and metastasis.
A recent study highlighted that certain pyrazole derivatives demonstrated potent activity against BRAF(V600E) mutations, which are common in melanoma, suggesting potential use in targeted cancer therapies .
Case Studies
Several case studies have illustrated the biological efficacy of this compound:
- Antimicrobial Study : In vitro tests showed significant inhibition against Staphylococcus epidermidis, with a reported MIC value of 0.25 µg/mL.
- Anti-inflammatory Assessment : The compound was tested in vivo in animal models, showing reduced edema and inflammation markers comparable to standard anti-inflammatory drugs.
- Cancer Cell Line Testing : The compound exhibited cytotoxic effects on A375 melanoma cells with an IC50 value of approximately 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
